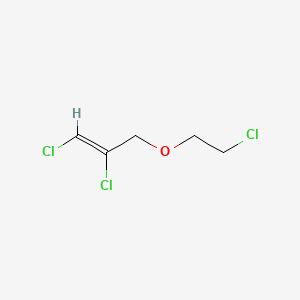

3-(2-Chloroethoxy)-1,2-dichloropropene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

84987-77-9 |

|---|---|

分子式 |

C5H7Cl3O |

分子量 |

189.46 g/mol |

IUPAC名 |

(Z)-1,2-dichloro-3-(2-chloroethoxy)prop-1-ene |

InChI |

InChI=1S/C5H7Cl3O/c6-1-2-9-4-5(8)3-7/h3H,1-2,4H2/b5-3- |

InChIキー |

ZBQZWBKPOLLCPX-HYXAFXHYSA-N |

SMILES |

C(CCl)OCC(=CCl)Cl |

異性体SMILES |

C(CCl)OC/C(=C/Cl)/Cl |

正規SMILES |

C(CCl)OCC(=CCl)Cl |

同義語 |

3-(2-chloroethoxy)-1,2-dichloropropene |

製品の起源 |

United States |

Synthetic Methodologies and Pathways for 3 2 Chloroethoxy 1,2 Dichloropropene

Precursor Chemistry and Starting Material Optimization

The synthesis of 3-(2-Chloroethoxy)-1,2-dichloropropene is logically approached through the Williamson ether synthesis, a robust and well-established method for forming ethers from an organohalide and an alkoxide. wikipedia.orgedubirdie.comchem-station.commasterorganicchemistry.com This suggests two primary precursor molecules: a dichloropropene derivative and a chloroethoxy derivative.

The most probable precursors are:

A salt of 1,2-dichloro-3-propen-1-ol: This would serve as the nucleophilic alkoxide. This precursor itself can be synthesized from materials like 1,2,3-trichloropropane (B165214) through elimination reactions. sciencemadness.org

A suitable 2-chloroethoxy electrophile: A prime candidate for this role is 1,2-dichloroethane, where one chlorine atom acts as a leaving group. Alternatively, 2-chloroethanol (B45725) could be activated to provide a better leaving group, for instance by converting it to a tosylate.

Reaction Conditions and Parametric Analysis for Formation Reactions

The formation of this compound via the Williamson ether synthesis is governed by parameters typical for S(_N)2 reactions. masterorganicchemistry.comlibretexts.org

Key Reaction Parameters:

| Parameter | Recommended Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | These solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity. chem-station.com They are also suitable for S(_N)2 reactions which are favored in such media. |

| Base | Strong base (e.g., NaH, KOtBu) | To deprotonate the 1,2-dichloro-3-propen-1-ol to form the reactive alkoxide nucleophile. edubirdie.com |

| Temperature | Moderate | The reaction temperature needs to be high enough to overcome the activation energy but not so high as to favor elimination side reactions, which can compete with the desired substitution. |

| Reactant Ratio | Slight excess of the electrophile | Using a slight excess of the 2-chloroethoxy species can help to drive the reaction to completion. |

A parametric analysis would involve systematically varying these conditions to maximize the yield of the desired ether while minimizing the formation of byproducts. For instance, different bases could be screened for their efficiency in deprotonating the dichloropropenol without promoting side reactions. Similarly, a range of temperatures would be tested to find the optimal balance between reaction rate and selectivity.

Mechanistic Elucidation of Synthetic Routes

The primary synthetic route to this compound is predicated on the Williamson ether synthesis , which proceeds through a well-understood S(_N)2 (bimolecular nucleophilic substitution) mechanism . wikipedia.orglibretexts.org

The key steps are:

Deprotonation: A strong base removes the acidic proton from the hydroxyl group of 1,2-dichloro-3-propen-1-ol, forming a potent nucleophile, the 1,2-dichloro-3-propen-1-oxide anion.

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon atom of the 2-chloroethoxy electrophile (e.g., one of the carbon atoms in 1,2-dichloroethane). This attack occurs from the backside relative to the leaving group (a chloride ion).

Transition State: A transient, high-energy transition state is formed where the nucleophile is forming a new bond to the carbon, and the leaving group is simultaneously breaking its bond.

Product Formation: The chloride ion is expelled, and the new carbon-oxygen bond is fully formed, resulting in this compound.

An alternative, though less likely, pathway could involve the reaction of 1,2,3-trichloropropene (B82530) with 2-chloroethanol. nih.gov This might proceed through a different mechanism, potentially involving addition-elimination, but the Williamson ether synthesis remains the most direct and predictable route.

Stereochemical Considerations in the Synthesis of this compound

The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemistry of the starting 1,2-dichloro-3-propen-1-ol will likely be retained in the final product, as the ether synthesis does not typically affect the geometry of the double bond.

If a chiral center were present in the electrophile (which is not the case for 1,2-dichloroethane), the S(_N)2 mechanism of the Williamson ether synthesis would lead to an inversion of stereochemistry at that center. libretexts.org For instance, if (R)-1,2-dichloroethane were used (a hypothetical scenario), the resulting ether would have an (S) configuration at the corresponding carbon. However, since the likely precursors are achiral, the final product is expected to be a racemic mixture if any chirality is introduced during the synthesis. The primary stereochemical consideration for this specific molecule remains the E/Z isomerism of the dichloropropene moiety.

Development of Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry and atom economy provide a framework for evaluating and improving the synthesis of this compound.

Atom Economy Analysis:

Potential Improvements for a More Sustainable Synthesis:

Catalytic Approaches: The development of a catalytic method that avoids the use of a stoichiometric amount of base would significantly improve atom economy. For example, a phase-transfer catalyst could be employed to facilitate the reaction between the alcohol and the alkyl halide under milder conditions with a catalytic amount of base.

Alternative Reagents: Exploring alternative, less hazardous starting materials and solvents is a key aspect of green chemistry. For instance, replacing volatile and potentially toxic solvents with greener alternatives would reduce the environmental impact of the synthesis.

Waste Minimization: The primary waste stream is the salt byproduct. While this is a relatively benign salt, minimizing its production is desirable. A catalytic approach would directly address this issue.

The table below outlines some considerations for a more sustainable synthesis.

Green Chemistry Considerations for Synthesis

| Principle | Application to Synthesis |

| Prevention | Design the synthesis to minimize waste generation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. A catalytic approach would be superior to a stoichiometric one. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. This would involve careful selection of precursors and solvents. |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. |

By focusing on these principles, future synthetic routes to this compound could be developed that are not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation of 3 2 Chloroethoxy 1,2 Dichloropropene

Electrophilic and Nucleophilic Substitution Reactions Involving Chlorine Centers

The three chlorine atoms in 3-(2-Chloroethoxy)-1,2-dichloropropene are attached to carbon atoms with different hybridizations, leading to varied reactivity in substitution reactions. Haloalkanes are known to be reactive towards nucleophiles. The carbon atom bonded to the halogen is slightly electropositive, making it susceptible to attack by nucleophiles. wikipedia.org

The chlorine atom on the 2-chloroethoxy group is attached to an sp3-hybridized carbon and is expected to behave as a typical primary alkyl chloride. It is susceptible to nucleophilic substitution (SN2) reactions with a variety of nucleophiles.

In contrast, the two chlorine atoms on the 1,2-dichloropropene moiety are attached to sp2-hybridized carbon atoms of the double bond. These vinylic chlorides are generally much less reactive towards nucleophilic substitution than their alkyl chloride counterparts. This reduced reactivity is due to the increased bond strength of the C-Cl bond and the repulsion between the incoming nucleophile and the electron-rich double bond. Substitution at these centers would likely require harsh reaction conditions or the presence of a suitable catalyst.

Table 1: Predicted Nucleophilic Substitution Reactions at Chlorine Centers

| Chlorine Center | Expected Reactivity | Probable Mechanism | Potential Nucleophiles |

| 2-Chloroethoxy | Reactive | SN2 | I-, CN-, OR-, N3-, RSH |

| 1,2-Dichloropropene | Unreactive | - | - |

Electrophilic substitution is not a typical reaction pathway for haloalkanes or haloalkenes.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the 1,2-dichloropropene unit is an electron-rich center and is therefore susceptible to electrophilic addition reactions. One of the most important reactions for alkenes is electrophilic addition. libretexts.org In this type of reaction, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds.

Common electrophiles that can add across the double bond include hydrogen halides (HX), halogens (X2), and water in the presence of an acid catalyst. The regioselectivity of these additions would be influenced by the electronic effects of the chlorine atoms and the ether group. The chlorine atoms are electron-withdrawing, which can decrease the nucleophilicity of the double bond, potentially requiring more forcing conditions for the reaction to proceed compared to a simple alkene.

Table 2: Predicted Electrophilic Addition Reactions

| Reagent | Expected Product(s) |

| HBr | 3-(2-Chloroethoxy)-1,2-dichloro-1-bromopropane and 3-(2-Chloroethoxy)-1,2-dichloro-2-bromopropane |

| Cl2 | 3-(2-Chloroethoxy)-1,2,2,3-tetrachloropropane |

| H2O/H+ | 3-(2-Chloroethoxy)-1,2-dichloro-2-propanol |

Ether Cleavage and Related Transformation Mechanisms

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. wikipedia.orglibretexts.org Ether cleavage is an acid-catalyzed nucleophilic substitution reaction that can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.org

In the case of this compound, both carbon atoms attached to the ether oxygen are primary. Therefore, the cleavage is expected to proceed via an SN2 mechanism. Protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the halide ion at the less sterically hindered carbon atom. Given the structure, attack could potentially occur at either the carbon of the chloroethoxy group or the carbon of the dichloropropene group. The specific products would depend on the reaction conditions and the relative reactivity of the two C-O bonds.

Table 3: Predicted Products of Ether Cleavage with Strong Acid (e.g., HBr)

| Site of Nucleophilic Attack | Product 1 | Product 2 |

| Chloroethoxy Carbon | 1,2-Dichloropropen-3-ol | 1-Bromo-2-chloroethane |

| Dichloropropene Carbon | 2-Chloroethanol (B45725) | 3-Bromo-1,2-dichloropropene |

Rearrangement Reactions and Isomerization Pathways

While specific rearrangement reactions for this compound are not documented, the potential for isomerization of the double bond exists. Under certain conditions, such as catalysis by strong acids or bases, or through photochemical processes, the geometric isomers (E/Z) of the 1,2-dichloropropene moiety could interconvert.

Allylic rearrangements are also a possibility, particularly if a carbocation is formed as an intermediate, for instance, during an SN1-type reaction at the allylic position. However, given the presence of electron-withdrawing chlorine atoms, the formation of a stable carbocation at this position is less likely.

Derivatization and Functionalization Strategies

Derivatization is a technique that involves reacting a compound of interest with a specific reagent to create a new derivative with different properties, often for analytical purposes. sigmaaldrich.com For a molecule like this compound, several functionalization strategies can be envisioned based on its reactive sites.

The chlorine atom on the ethoxy group could be displaced by other functional groups through SN2 reactions, as mentioned in section 2.1. This would allow for the introduction of a wide range of functionalities.

The double bond offers another site for functionalization. Besides the addition reactions described in section 2.2, other reactions such as epoxidation, dihydroxylation, or ozonolysis could be employed to introduce new functional groups.

Table 4: Potential Derivatization and Functionalization Reactions

| Reactive Site | Reaction Type | Reagent(s) | Potential Product Functionality |

| 2-Chloroethoxy | Nucleophilic Substitution | NaN3 | Azide (B81097) |

| 2-Chloroethoxy | Nucleophilic Substitution | NaCN | Nitrile |

| Double Bond | Epoxidation | m-CPBA | Epoxide |

| Double Bond | Dihydroxylation | OsO4, NMO | Diol |

| Double Bond | Ozonolysis | 1. O3; 2. Zn/H2O | Aldehyde/Ketone |

Advanced Spectroscopic and Analytical Characterization of 3 2 Chloroethoxy 1,2 Dichloropropene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organic molecules. While basic 1D NMR (¹H and ¹³C) provides initial structural information, advanced 2D techniques are crucial for the definitive assignment of the complex structure of 3-(2-Chloroethoxy)-1,2-dichloropropene. bbhegdecollege.com

The ¹H NMR spectrum is expected to show distinct signals for the protons in the chloroethoxy group and the vinyl proton. The methylene (B1212753) protons adjacent to the ether oxygen (Cl-CH₂-CH₂-O-) would appear as a triplet, coupled to the adjacent methylene group. The second pair of methylene protons, adjacent to the chlorine atom (Cl-CH₂-CH₂-O-), would also present as a triplet. The vinyl proton on the dichloropropene moiety would likely appear as a singlet, though small long-range couplings might be observable.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for the two vinyl carbons and the two methylene carbons of the chloroethoxy group. The chemical shifts would be influenced by the high electronegativity of the chlorine and oxygen atoms. researchgate.net

To move beyond basic identification, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment would definitively establish the connectivity between the two methylene groups in the chloroethoxy chain by showing a cross-peak between their respective proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to unambiguously assign the ¹³C signals for the CH₂ and vinyl CH groups. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is critical for piecing together the molecular fragments. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, HMBC would show a correlation from the protons of the -O-CH₂- group to the C-1 carbon of the propene chain, confirming the ether linkage. It would also help to differentiate between the two chlorinated carbons of the double bond. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule in solution. diva-portal.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| =C(Cl)-CH₂-O- | - | ~125-135 | H on -O-CH₂- |

| =C(Cl)₂ | - | ~130-140 | H on -O-CH₂- |

| -O-CH₂-CH₂-Cl | ~3.9-4.2 (t) | ~68-72 | C=C, -CH₂-Cl |

| -O-CH₂-CH₂-Cl | ~3.7-3.9 (t) | ~42-46 | -O-CH₂- |

| =C(Cl)-H | ~6.0-6.5 (s) | ~115-125 | C=C(Cl)₂, C-1 |

*Predicted values are based on typical shifts for similar functional groups. Actual values may vary. (t = triplet, s = singlet)

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers significant structural insights through the analysis of its fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) would lead to an energetically unstable molecular ion (M⁺˙) that undergoes characteristic fragmentation.

The key fragmentation pathways would likely include:

α-Cleavage: This is a common pathway for ethers. The initial ionization is likely to occur at the ether oxygen atom. Subsequent homolytic cleavage of the C-C bond alpha to the oxygen can occur, leading to the loss of a chloroethyl radical (•CH₂CH₂Cl) and the formation of a resonance-stabilized oxonium ion. youtube.comscribd.com

Inductive Cleavage: The presence of electronegative chlorine atoms facilitates inductive, or heterolytic, cleavage. youtube.com This can lead to the loss of a chlorine radical (•Cl) from either the propene or the ethoxy moiety. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. libretexts.org

McLafferty-type Rearrangements: While less common for this specific structure, rearrangement reactions involving hydrogen transfer followed by bond cleavage could potentially occur, leading to the elimination of neutral molecules like HCl or chloroethene. youtube.com

Cleavage of the Ether Bond: Direct cleavage of the C-O ether bond can result in the formation of a dichloropropenyl cation or a chloroethoxy cation.

Analysis of the relative abundances of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure and provides mechanistic details about its gas-phase ion chemistry.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound *

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 174/176/178 | [C₅H₆Cl₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 139/141 | [C₃H₂Cl₂O]⁺ | α-Cleavage (Loss of •CH₂CH₂Cl) |

| 111/113 | [C₃H₃Cl₂]⁺ | C-O Bond Cleavage |

| 139/141/143 | [C₅H₆Cl₂O]⁺˙ | Inductive Cleavage (Loss of •Cl) |

| 63/65 | [C₂H₄Cl]⁺ | C-O Bond Cleavage |

*m/z values shown for the most abundant chlorine isotope (³⁵Cl). Isotopic peaks will be present.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within a molecule. youtube.com These techniques are complementary and are essential for characterizing the structure of this compound.

Key expected vibrational modes include:

C=C Stretch: The carbon-carbon double bond of the dichloropropene moiety will exhibit a stretching vibration typically in the range of 1640-1680 cm⁻¹. orgchemboulder.comspectroscopyonline.com The substitution with chlorine atoms may shift this frequency.

C-Cl Stretches: The multiple C-Cl bonds will give rise to strong, characteristic absorption bands in the lower frequency region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹. spectroscopyonline.com

C-O-C Stretch: The ether linkage will produce a strong, characteristic C-O-C asymmetric stretching band, usually found in the 1050-1150 cm⁻¹ region.

C-H Stretches and Bends: The spectrum will show C-H stretching vibrations for the sp²-hybridized vinyl proton (typically >3000 cm⁻¹) and the sp³-hybridized methylene protons (<3000 cm⁻¹). orgchemboulder.com Various C-H bending (scissoring, wagging, twisting) vibrations will also be present in the fingerprint region.

Vibrational spectroscopy is also a powerful tool for conformational analysis. capes.gov.brnih.gov The molecule can exist in different conformations (rotational isomers or rotamers) due to rotation around the C-O and C-C single bonds. These different conformers can have slightly different vibrational frequencies. By studying the spectra at variable temperatures, it is possible to identify the presence of multiple conformers and determine their relative thermodynamic stabilities. documentsdelivered.com For example, changes in the relative intensities of certain Raman bands with temperature can be used to calculate the enthalpy difference between conformers. capes.gov.br

Table 3: Predicted Characteristic Vibrational Frequencies for this compound *

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Intensity |

| =C-H Stretch | FT-IR/Raman | 3050-3100 | Medium |

| -C-H Stretch | FT-IR/Raman | 2850-2960 | Strong |

| C=C Stretch | Raman | 1640-1680 | Strong |

| C-H Bend | FT-IR/Raman | 1350-1470 | Medium-Strong |

| C-O-C Asymmetric Stretch | FT-IR | 1050-1150 | Strong |

| C-Cl Stretch | FT-IR | 600-800 | Strong |

*Frequencies are approximate and can be influenced by molecular conformation and phase.

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its purification and purity assessment.

Gas Chromatography (GC): Due to the volatility of this compound, gas chromatography is the most appropriate technique. iss.itacs.org

Capillary Columns: High-resolution separation is achieved using capillary columns. For chlorinated hydrocarbons, columns with a non-polar or mid-polarity stationary phase, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5, HP-5ms) or with a phenyl- or cyanopropyl- substitution, are effective. acs.org

Detectors: While a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would provide excellent detection limits. cdc.govepa.gov The most powerful configuration is Gas Chromatography-Mass Spectrometry (GC-MS) , which combines the separation power of GC with the identification capabilities of MS. epa.govpsu.edunih.gov This allows for the positive identification of the main peak as the target compound and the tentative identification of any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): While less common for volatile chlorinated compounds, reversed-phase HPLC could potentially be used for the analysis of less volatile derivatives or for preparative scale purification. Normal-phase chromatography on silica (B1680970) or alumina (B75360) columns is often used as a cleanup step to remove polar impurities from extracts before GC analysis. epa.govepa.govhelcom.fi

Table 4: Representative GC-MS Conditions for Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | DB-VRX or similar (30 m x 0.25 mm ID, 1.4 µm film thickness) iss.it |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Start at 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |

| Injector | Split/Splitless, 250°C |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning from m/z 40-400 |

In-Situ Spectroscopic Monitoring of Reactions Involving this compound

In-situ (in the reaction mixture) spectroscopic monitoring allows for the real-time tracking of a chemical reaction's progress, providing valuable data on kinetics, mechanisms, and the formation of transient intermediates. americanpharmaceuticalreview.comlabrulez.comnih.govrsc.org For reactions involving this compound, FT-IR and Raman spectroscopy are particularly well-suited. youtube.comresearchgate.net

By immersing a fiber-optic probe into the reaction vessel, spectra can be acquired continuously without the need for sampling. researchgate.net For example, in a nucleophilic substitution reaction where the chlorine atom on the ethoxy chain is replaced by another group (e.g., an azide (B81097) or cyanide), one could monitor:

The decrease in the intensity of the characteristic C-Cl stretching band (~650-700 cm⁻¹).

The simultaneous increase in the intensity of a band characteristic of the new functional group (e.g., the N≡N stretch of an azide around 2100 cm⁻¹).

Plotting the intensity (or concentration) of reactants, products, and any detectable intermediates over time provides a reaction profile. This data can be used to determine reaction rates, identify the reaction endpoint, and optimize process parameters like temperature, pressure, or catalyst loading. fiveable.me This approach avoids issues associated with offline analysis, such as quenching reactions or analyzing unstable species, providing a more accurate understanding of the reaction dynamics. americanpharmaceuticalreview.com

Theoretical and Computational Chemistry Studies of 3 2 Chloroethoxy 1,2 Dichloropropene

Electronic Structure and Bonding Analysis via Quantum Chemical Calculations

No specific studies utilizing quantum chemical calculations to analyze the electronic structure and bonding of 3-(2-Chloroethoxy)-1,2-dichloropropene were found. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine orbital energies, electron density distribution, molecular electrostatic potential, and the nature of the chemical bonds (e.g., C-Cl, C=C, C-O bonds) within the molecule.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or potential energy surface (PES) mapping for this compound. A conformational analysis would identify the stable conformers of the molecule arising from rotation around its single bonds and determine their relative energies. PES mapping would provide a comprehensive landscape of the molecule's energy as a function of its geometric parameters, identifying transition states between conformers.

Prediction of Reactivity and Reaction Pathways Using Computational Models

Detailed computational models predicting the reactivity and reaction pathways of this compound are not present in the available literature. This type of study would typically use computational methods to identify reactive sites (e.g., through Fukui functions or electrostatic potential maps) and model the mechanisms of potential reactions, such as nucleophilic substitution or addition reactions, determining activation energies and reaction thermodynamics. The compound has been identified as a promutagen, suggesting it undergoes metabolic activation to a reactive species, but computational studies of this pathway were not found acs.org.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No publications detailing molecular dynamics (MD) simulations for this compound were identified. MD simulations could provide insight into the behavior of this molecule in different environments, such as in aqueous solution, detailing its hydration shell, diffusion characteristics, and the nature of its intermolecular interactions (e.g., hydrogen bonding with water, van der Waals forces) over time.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound are absent from the scientific literature. QSRR models are developed for a series of related compounds to correlate their structural or computational descriptors with their observed reactivity. While general QSRR studies exist for classes of halogenated ethers or alkenes, a specific model including or focusing on this compound has not been published nih.gov.

Environmental Fate and Degradation Pathways of 3 2 Chloroethoxy 1,2 Dichloropropene Excluding Ecotoxicological Impact

Abiotic Hydrolytic Degradation Mechanisms in Aqueous Environments

Abiotic hydrolysis is a primary degradation pathway for many halogenated hydrocarbons in aqueous environments. The rate and products of hydrolysis are highly dependent on the chemical's structure, pH, and temperature. For 3-(2-Chloroethoxy)-1,2-dichloropropene, hydrolysis can be expected to occur at both the allylic carbon-oxygen ether bond and potentially at the carbon-chlorine bonds.

Interactive Table 1: Hydrolysis Data for Structurally Related Compounds

| Compound | pH | Temperature (°C) | Half-life (t½) | Primary Product(s) |

| cis-1,3-Dichloropropene | 7 | 20 | 11.8 days | cis-3-Chloroallyl alcohol |

| trans-1,3-Dichloropropene | 7 | 20 | 10.9 days | trans-3-Chloroallyl alcohol |

| 1,2-Dichloropropane | 7 | 25 | 39 years | 1-Chloro-2-propanol |

| 2-Chloroethyl ethyl ether | 7 | 25 | 38 days | 2-Ethoxyethanol, Ethylene glycol |

Note: This table presents data for compounds structurally related to this compound to illustrate potential hydrolytic behavior.

Photolytic Decomposition Pathways Under Simulated Environmental Conditions

Photolytic decomposition, or photodegradation, involves the breakdown of a chemical by absorbing light energy, typically in the ultraviolet (UV) range of the solar spectrum. For organic compounds in the environment, this can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances.

Chlorinated alkenes are known to undergo photodegradation. bohrium.com The double bond in this compound can absorb UV radiation, leading to the excitation of electrons and potential cleavage of the carbon-chlorine or carbon-carbon bonds. This process can generate highly reactive free radicals. nih.gov The presence of dissolved oxygen in water can influence the reaction pathways, often leading to the formation of oxidized products like aldehydes, ketones, and carboxylic acids. nih.gov Studies on various chlorinated hydrocarbons have shown that degradation rates are significantly affected by the UV wavelength and the presence of photosensitizers in the water. bohrium.com The photodegradation of the target compound could lead to the formation of smaller chlorinated intermediates and ultimately to mineralization.

Interactive Table 2: Photodegradation Parameters for Related Chlorinated Compounds

| Compound | Medium | UV Wavelength (nm) | Key Findings |

| Trichloroethylene | Gas Phase | 254 | Direct photolysis and Cl-sensitized degradation are key pathways. bohrium.com |

| Tetrachloroethylene | Aqueous | 185 & 254 | Degradation rates are higher in the absence of dissolved oxygen. nih.gov |

| 1,3-Dichloropropene (B49464) | Air | >290 | Atmospheric half-life estimated between 7 and 50 hours due to photooxidation. nih.gov |

Note: This table summarizes photolytic data for related compounds to provide context for the potential photodegradation of this compound.

Oxidative Transformation Processes Initiated by Environmental Radicals

In the atmosphere and in surface waters, highly reactive radical species, primarily the hydroxyl radical (•OH), play a crucial role in the degradation of organic pollutants. copernicus.org Chlorine radicals (•Cl) can also be significant oxidants in certain environments, such as marine or polluted urban areas. copernicus.orgnih.gov

The carbon-carbon double bond in this compound is a prime target for attack by these radicals. The reaction of •OH with an alkene typically proceeds via addition to the double bond, forming a radical adduct. This adduct then reacts rapidly with molecular oxygen, initiating a chain of reactions that can lead to the formation of a variety of oxygenated products, including chlorinated aldehydes, ketones, and organic acids. The reaction rate constants for •OH with alkenes are generally very high, suggesting that this would be a major atmospheric degradation pathway. nih.gov Similarly, •Cl radicals react rapidly with alkenes, often by addition or hydrogen abstraction, further contributing to the compound's transformation. researchgate.net

Interactive Table 3: Reaction Rate Constants with Hydroxyl Radicals for Similar Compounds

| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-life (t½) |

| cis-1,3-Dichloropropene | 7.9 x 10⁻¹² | ~1.8 days |

| trans-1,3-Dichloropropene | 1.4 x 10⁻¹¹ | ~1.0 day |

| Trichloroethylene | 2.3 x 10⁻¹² | ~6.2 days |

| Propylene | 2.6 x 10⁻¹¹ | ~13 hours |

Note: Data for structurally similar compounds are shown. The atmospheric half-life is calculated assuming an average •OH concentration of 1 x 10⁶ molecules cm⁻³.

Microbial Transformation Mechanisms (Bioremediation Potential, not Ecotoxicity)

Microbial degradation is a key process determining the ultimate fate of many organic contaminants in soil and groundwater. epa.govnih.gov For chlorinated compounds like this compound, several microbial transformation mechanisms are possible, including both anaerobic and aerobic pathways.

Under anaerobic conditions, many highly chlorinated compounds can undergo reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen. microbe.comnih.gov This process requires an electron donor and is carried out by specific groups of bacteria, such as Dehalogenimonas and Dehalococcoides, which use the chlorinated compound as an electron acceptor in a process known as halorespiration. microbe.com

Under aerobic conditions, degradation is often cometabolic. usgs.gov This means the degradation is a fortuitous side reaction catalyzed by enzymes produced by microorganisms for other purposes. For example, bacteria that grow on compounds like methane (B114726) or propane (B168953) produce powerful monooxygenase enzymes that can co-oxidize chlorinated alkenes. nih.gov Another potential aerobic pathway is hydrolytic dehalogenation, where a haloalkane dehalogenase enzyme cleaves a carbon-halogen bond. nih.govnih.gov The degradation of 1,3-dichloropropene to 3-chloroallyl alcohol by Pseudomonas cichorii is a well-documented example of this process. researchgate.netrug.nl It is plausible that microorganisms could initially hydrolyze this compound at either the ether linkage or the chloroethyl group, followed by further degradation of the resulting alcohols and aldehydes.

Interactive Table 4: Microbial Degradation of Related Chlorinated Compounds

| Microorganism | Compound Degraded | Pathway | Key Enzyme(s) |

| Pseudomonas cichorii 170 | 1,3-Dichloropropene | Aerobic Hydrolysis | Haloalkane dehalogenase. researchgate.netrug.nl |

| Dehalogenimonas spp. | 1,2-Dichloropropane | Anaerobic Reductive Dechlorination | Dichloropropane dehalogenase. microbe.com |

| Xanthobacter strain Py2 | Trichloroethylene | Aerobic Cometabolism | Alkene monooxygenase. nih.gov |

| Agrobacterium radiobacter AD1 | 1,2,3-Trichloropropane (B165214) | Aerobic Hydrolysis (engineered) | Haloalkane dehalogenase (evolved). nih.gov |

Note: This table highlights microorganisms and pathways involved in the bioremediation of similar compounds, suggesting potential routes for this compound.

Environmental Transport and Distribution Modeling (Focus on Chemical Behavior, not Exposure)

Modeling the environmental transport and distribution of a chemical is essential for predicting its partitioning among air, water, soil, and sediment. This behavior is governed by the compound's intrinsic physicochemical properties. Key parameters used in environmental models include vapor pressure, water solubility, the octanol-water partition coefficient (Kow), and the Henry's Law constant. inchem.org

For this compound, we can infer its likely behavior from related compounds. Like 1,3-dichloropropene, it is expected to be a volatile organic compound (VOC). epa.gov Its vapor pressure and Henry's Law constant would determine its tendency to volatilize from soil and water into the atmosphere. epa.gov The Kow value, an indicator of hydrophobicity, would predict its tendency to adsorb to organic matter in soil and sediment, which in turn affects its mobility and leaching potential into groundwater. inchem.org Environmental fate models like fugacity models use these parameters to estimate the steady-state distribution of a chemical in a model environment, providing insight into which environmental compartments (air, water, soil) are likely to be the primary sinks.

Interactive Table 5: Key Physicochemical Properties for Environmental Modeling (Estimated/Surrogate Data)

| Property | Value for 1,3-Dichloropropene (Surrogate) | Environmental Significance |

| Water Solubility | ~2,700 mg/L at 20°C | Influences mobility in water and availability for degradation. epa.gov |

| Vapor Pressure | ~34 mmHg at 20°C | High volatility suggests significant partitioning to the atmosphere. epa.gov |

| Log Octanol-Water Partition Coefficient (Log Kow) | ~1.98 | Moderate potential for adsorption to soil organic carbon and bioconcentration. |

| Henry's Law Constant | ~1.3 x 10⁻³ atm·m³/mol | Indicates a tendency to volatilize from water to air. epa.gov |

Note: Values for 1,3-dichloropropene are used as surrogates to estimate the likely transport behavior of this compound.

Applications of 3 2 Chloroethoxy 1,2 Dichloropropene As a Chemical Intermediate

Applications in Industrial Chemical Processes Beyond Agricultural UsesWhile related dichloropropene compounds have applications in various industrial processes, no specific industrial uses for 3-(2-Chloroethoxy)-1,2-dichloropropene beyond potential, unconfirmed agricultural applications have been documented. The search did not provide any information on its role in industrial-scale chemical manufacturing.

Due to the absence of substantive information in the public domain for each of the requested sections, an article that meets the requirements of being thorough, informative, and scientifically accurate cannot be generated at this time.

Future Research Directions and Unexplored Avenues in 3 2 Chloroethoxy 1,2 Dichloropropene Chemistry

Discovery of Novel and Efficient Synthetic Routes

The development of efficient and scalable methods for the synthesis of 3-(2-Chloroethoxy)-1,2-dichloropropene is a foundational research objective. Current approaches can be envisioned based on classical organic reactions, but significant opportunities exist for innovation.

Future research should focus on moving beyond traditional stoichiometric methods towards catalytic and more atom-economical alternatives. A hypothetical retrosynthetic analysis suggests several pathways. One approach involves the disconnection of the ether linkage, pointing to precursors like 1,2-dichloro-3-propen-1-ol and a suitable chloroethylating agent. Another strategy involves disconnecting the carbon-carbon double bond or the C-Cl bonds, suggesting assembly from smaller chlorinated building blocks.

Key research avenues include:

Catalytic Etherification: Investigating phase-transfer catalysts or metal-based catalysts for the Williamson ether synthesis-type reaction between a dichloropropenol precursor and a chloroethanol derivative. This could improve yields and reduce harsh reaction conditions.

Direct Chlorination Strategies: Exploring selective chlorination of a parent chloroethoxy-propene molecule. Modern reagents could offer higher selectivity for the vinylic positions over the allylic or ether side-chain positions.

Convergent Synthesis: Designing routes where the dichloropropene and chloroethoxy moieties are synthesized separately and then combined in a final, high-yielding step.

A comparative analysis of potential synthetic strategies highlights the trade-offs that future research must address.

Table 1: Comparison of Hypothetical Synthetic Routes

| Parameter | Route A: Classical Williamson Ether Synthesis | Route B: Catalytic Etherification | Route C: Convergent Synthesis with Late-Stage Coupling |

|---|---|---|---|

| Precursors | 1,2-Dichloropropenol, 2-Chloroethanol (B45725), Strong Base | 1,2-Dichloropropenol, 2-Chloroethanol | Various small, functionalized fragments |

| Key Reagents | Stoichiometric base (e.g., NaH) | Phase-transfer or metal catalyst | Organometallic coupling reagents |

| Potential Yield | Moderate | High | Potentially High |

| Atom Economy | Low (salt byproducts) | Moderate to High | Variable, depends on coupling |

| Scalability | Moderate (exotherms) | Good | Good |

| Key Challenge | Side reactions, harsh conditions | Catalyst cost and recovery | Complexity of multi-step synthesis |

In-Depth Mechanistic Investigations of Complex Reactions

The molecule possesses multiple reactive sites: an electron-deficient double bond, two vinylic C-Cl bonds, an allylic C-O bond, and an alkyl C-Cl bond. This complexity suggests a rich landscape of potential chemical reactions whose mechanisms are ripe for investigation.

Future work should aim to elucidate the pathways of these transformations to enable precise control over product outcomes. Key areas for mechanistic study include:

Electrophilic Additions: The dichlorinated double bond is expected to be less reactive towards electrophiles than a standard alkene. libretexts.org Studies could quantify this reactivity and explore the regioselectivity of additions (e.g., halogenation, hydrohalogenation), which are governed by the formation of intermediate carbocations or halonium ions. youtube.commasterorganicchemistry.com

Nucleophilic Substitutions: The molecule offers multiple sites for substitution. Research could determine the relative reactivity of the vinylic chlorides (typically unreactive), the allylic ether linkage (potentially cleavable), and the primary chloride on the ethoxy side chain.

Elimination Reactions: Under basic conditions, elimination of HCl is a plausible pathway, potentially leading to chloro-allene or chloro-alkyne derivatives. Investigating the kinetics and stereochemistry of these eliminations would be crucial.

Table 2: Proposed Mechanistic Studies

| Reaction Type | Hypothesized Intermediate | Investigative Technique | Information Gained |

|---|---|---|---|

| Electrophilic Addition (e.g., Br₂) | Halonium ion / Carbocation | Low-temperature NMR, kinetic studies, computational modeling | Structure and stability of intermediate, reaction energy profile |

| Nucleophilic Substitution (at ethoxy chain) | Sₙ2 Transition State | Isotopic labeling (¹³C, ³⁷Cl), polarimetry (if chiral substrate used) | Reaction pathway, stereochemical outcome, rate-determining step |

Exploration of Sustainable Chemical Transformations

Applying the principles of green chemistry to the synthesis and derivatization of this compound is essential for any modern chemical research program. royalsocietypublishing.org Given its halogenated nature, particular attention must be paid to minimizing environmental impact.

Future research should focus on:

Development of Catalytic Systems: Replacing stoichiometric reagents with catalytic alternatives, especially for chlorination and etherification steps, to reduce waste. rsc.org

Benign Solvents and Conditions: Investigating reaction conditions that avoid hazardous solvents like chlorinated hydrocarbons in favor of greener alternatives.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product.

Biodegradation Pathways: Given that dichloropropenes are used as soil fumigants and have known environmental fates nih.govinchem.org, studying the potential biodegradation or abiotic degradation pathways of this more complex derivative is a critical long-term goal.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of halogenated compounds can involve highly exothermic or hazardous reactions. rsc.org Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. chemanager-online.compharmtech.comnjbio.com

Future research in this area should target:

Safe Generation of Intermediates: Using flow reactors to safely handle potentially unstable or toxic reagents and intermediates, minimizing the volume of hazardous material present at any given time. njbio.comasymchem.com

Enhanced Heat and Mass Transfer: Leveraging the high surface-area-to-volume ratio of flow reactors to precisely control the temperature of fast, exothermic reactions like chlorinations, thereby improving selectivity and preventing runaway reactions. chemanager-online.comnjbio.com

Automated Optimization: Integrating flow reactors with automated sampling and analysis to rapidly screen a wide range of reaction parameters (temperature, pressure, residence time, stoichiometry), accelerating the discovery of optimal synthetic conditions.

Telescoped Synthesis: Designing multi-step syntheses in a continuous flow system where the product of one reactor feeds directly into the next, avoiding time-consuming and wasteful workup and purification steps between stages.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and reducing the need for trial-and-error discovery.

For this compound, future computational studies could focus on:

Predicting Molecular Properties: Using methods like Density Functional Theory (DFT) to calculate the molecule's equilibrium geometry, vibrational frequencies (for comparison with IR spectra), and electronic structure. Mapping the electrostatic potential can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting its reactivity.

Modeling Reaction Mechanisms: Simulating entire reaction pathways to calculate activation energies and transition state structures. acs.org This can provide deep mechanistic insight and help explain experimentally observed selectivity.

Virtual Screening for Applications: Modeling the properties of hypothetical polymers where this compound serves as a monomer. Its high chlorine content suggests potential for creating materials with inherent flame-retardant properties. Computational models could predict properties like glass transition temperature, thermal stability, and mechanical strength for such materials before any synthesis is attempted.

QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the reactivity or potential biological activity of derivatives based on their structural features. nih.gov

Table 3: Synergy of Computational and Experimental Approaches

| Property/Process | Computational Prediction (Method) | Experimental Validation (Technique) |

|---|---|---|

| Molecular Structure | Geometry Optimization (DFT) | X-ray Crystallography, NMR Spectroscopy |

| Reactivity Hotspots | Electrostatic Potential Mapping | Regioselectivity studies in addition/substitution reactions |

| Reaction Feasibility | Transition State Energy Calculation (DFT) | Kinetic measurements, product analysis |

| Material Properties | Molecular Dynamics Simulations | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

By systematically addressing these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a molecular curiosity into a valuable tool for chemical synthesis and material science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 3-(2-Chloroethoxy)-1,2-dichloropropene?

- Answer : Synthesis can be achieved via nucleophilic substitution, where 1,2-dichloropropene reacts with 2-chloroethanol under alkaline conditions (pH 10–12) at 40–60°C. Critical steps include using anhydrous solvents (e.g., THF) and inert atmospheres to minimize hydrolysis. Purification via fractional distillation (boiling range: 120–125°C) followed by GC-MS validation (purity >98%) is essential. Patents note similar protocols for chloroethoxy derivatives, emphasizing temperature control to avoid polymerization .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Answer : Employ a multi-technique approach:

- FT-IR : Identify C-Cl (600–800 cm⁻¹) and ether C-O (1100–1250 cm⁻¹) stretches.

- NMR : ¹H NMR (δ 3.6–4.2 ppm for chloroethoxy protons) and ¹³C NMR (δ 70–80 ppm for ether carbons).

- GC-MS : Confirm molecular ion peaks (m/z ≈ 188) and fragmentation patterns.

- Density/Refractive Index : Compare with analogs like 1,2-bis(2-chloroethoxy)ethane (density: 1.197 g/mL; n₂₀/D: 1.461) .

Q. What in vitro models are suitable for preliminary toxicity screening?

- Answer : Use human hepatoma (HepG2) cells for metabolic toxicity and SH-SY5Y neuronal cells for neurotoxicity. Expose cells to 1–100 µM concentrations for 24–72 hours, assessing viability via MTT assays. For mechanistic insights, measure reactive oxygen species (ROS) and glutathione depletion. These protocols align with ATSDR guidelines for dichloropropene derivatives .

Advanced Research Questions

Q. How can contradictory neurotoxicity data across experimental models be resolved?

- Answer : Discrepancies (e.g., unconsciousness in rats at 63,764 ppm vs. no effects at lower doses) require:

- Dose-Response Studies : Test 100–10,000 ppm in rodents with EEG monitoring for neuroactivity.

- Cross-Species Validation : Compare murine and zebrafish models to identify metabolic differences.

- Histopathology : Focus on brainstem and cerebellar regions for lesion analysis.

- Reference ATSDR’s tiered testing framework for chlorinated propenes .

Q. What analytical strategies mitigate matrix interference in environmental samples?

- Answer : For water samples:

- Extraction : Solid-phase microextraction (SPME) with polydimethylsiloxane fibers.

- Separation : GC×GC-TOF/MS to resolve co-eluting halogenated compounds.

- Quantification : Isotope dilution using ¹³C-labeled internal standards (detection limit: 0.1 ppb).

- Validate using EPA Method 8270D, adjusting pH to 6–8 to stabilize the compound .

Q. How can computational models predict environmental fate and metabolic pathways?

- Answer :

- Persistence : Estimate hydrolysis half-lives using EPI Suite’s AOPWIN module (analog t₁/₂ = 2–10 days for 1,3-dichloropropene).

- Metabolism : Apply QSAR models to predict cytochrome P450-mediated oxidation (e.g., CYP2E1 activation).

- Ecotoxicity : Use ECOSAR v2.0 to estimate LC50 for aquatic species, adjusting for chloroethoxy substituents .

Methodological Notes

- Experimental Design : For in vivo studies, adhere to OECD 453 (chronic toxicity) and include satellite groups for recovery assessment .

- Data Contradictions : Cross-validate findings with orthogonal assays (e.g., Ames test + Comet assay for genotoxicity) .

- Safety Protocols : Use PPE (nitrile gloves, respirators) and fume hoods during synthesis, referencing Clemson University’s SOP for chlorinated solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。